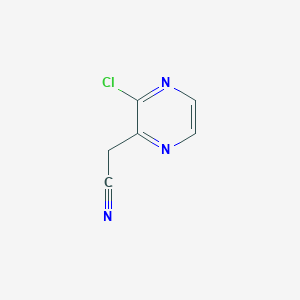

2-(3-Chloropyrazin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-chloropyrazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOUXNLAVKGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551760 | |

| Record name | (3-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914360-88-6 | |

| Record name | (3-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile (CAS No. 914360-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key chemical intermediate with the CAS number 914360-88-6. The document consolidates available data on its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it explores its role as a versatile building block in the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. While specific biological activity and modulated signaling pathways for this compound are not extensively documented in public literature, this guide discusses the known applications of structurally related pyrazine derivatives to provide a context for its potential use in drug discovery and development. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chloro and an acetonitrile group. These functional groups make it a reactive and versatile intermediate for further chemical modifications. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 914360-88-6 | [1][2][3] |

| Molecular Formula | C₆H₄ClN₃ | [2][3] |

| Molecular Weight | 153.57 g/mol | [3][4] |

| Appearance | White to Yellow Solid | [2] |

| Purity | Typically ≥95% or ≥96% | [1][2][4] |

| Monoisotopic Mass | 153.00937 Da | [5] |

| Predicted XlogP | 0.4 | [5] |

| SMILES | C1=CN=C(C(=N1)CC#N)Cl | [5] |

| InChI | InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 | [5] |

| InChIKey | QYOUXNLAVKGTBD-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

Detailed, step-by-step synthesis protocols for this compound are not extensively published. However, the synthesis of its key precursor, 3-chloropyrazine-2-carbonitrile, is well-documented. The subsequent introduction of the acetonitrile group can be inferred from standard organic chemistry reactions.

Synthesis of the Precursor: 3-Chloropyrazine-2-carbonitrile

A common method for the synthesis of 3-chloropyrazine-2-carbonitrile involves the chlorination of a pyrazine-2-carbonitrile precursor.

Experimental Protocol (based on analogous reactions):

-

Reaction Setup: To a solution of pyrazine-2-carbonitrile in a suitable solvent such as toluene and DMF, slowly add sulfuryl chloride at a controlled temperature (e.g., in an ice bath).

-

Reaction Progression: Stir the mixture for several hours, allowing it to gradually warm to room temperature.

-

Work-up: Quench the reaction with ice water. Separate the organic layer and extract the aqueous layer with an organic solvent like diethyl ether.

-

Purification: Combine the organic layers, wash with a neutralizing agent like sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield 3-chloropyrazine-2-carbonitrile.

Cyanation to form this compound

The conversion of a chloropyrazine to the corresponding acetonitrile derivative can be achieved through a nucleophilic substitution or a cross-coupling reaction. A potential, though not explicitly documented, route would involve a reaction with a cyanide source.

Hypothetical Experimental Workflow:

Caption: A logical workflow for the synthesis of the target compound.

Analytical Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.01665 |

| [M+Na]⁺ | 175.99859 |

| [M-H]⁻ | 152.00209 |

| [M+NH₄]⁺ | 171.04319 |

| [M+K]⁺ | 191.97253 |

| [M]⁺ | 153.00882 |

| [M]⁻ | 153.00992 |

Data sourced from PubChemLite.[5]

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules. Its pyrazine core is a common scaffold in medicinal chemistry.

Intermediate for Enzyme Inhibitors

The compound is a known intermediate in the synthesis of cathepsin C inhibitors. Cathepsin C is a lysosomal cysteine protease that plays a role in various physiological and pathological processes, making it a target for drug development in inflammatory and immune disorders.

Scaffold for Novel Heterocyclic Compounds

The reactivity of the chloro and acetonitrile groups allows for the construction of diverse heterocyclic systems. For example, it can be used to synthesize substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, which are classes of compounds explored for various therapeutic applications.

Potential for Antimycobacterial Agents

Structurally related pyrazinamide derivatives have shown activity against Mycobacterium tuberculosis. While the direct antimycobacterial activity of this compound is not reported, its use as a scaffold for novel pyrazine-based antimicrobials is a potential area of research.

Logical Relationship in Drug Discovery:

Caption: The role of the compound as a building block in drug discovery.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. While detailed biological data for the compound itself is scarce, its utility as a building block in the development of enzyme inhibitors and other biologically active molecules is evident. Further research into the direct biological effects of this compound and the development of optimized synthetic routes will be beneficial for its broader application in medicinal chemistry and drug discovery. Researchers and drug development professionals can leverage the information in this guide to explore the potential of this versatile scaffold in their research and development endeavors.

References

- 1. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. PubChemLite - 2-(3-chloropyridin-2-yl)acetonitrile (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

2-(3-Chloropyrazin-2-yl)acetonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Chloropyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this important chemical entity.

Core Physical and Chemical Properties

This compound is a pyrazine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a reactive chlorine atom and a versatile nitrile group, makes it an attractive starting material for creating diverse compound libraries for drug discovery programs.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 914360-88-6 | [3][4] |

| Molecular Formula | C₆H₄ClN₃ | [3][5] |

| Molecular Weight | 153.57 g/mol | [3] |

| Appearance | White to Yellow Solid | Vendor Information |

| Predicted Density | 1.346 g/cm³ | [1] |

| Predicted logP | 1.19608 | [1] |

| Melting Point | No experimental data available. The related compound, 3-chloropyrazine-2-carbonitrile, has a melting point of 44-46 °C. | [6][7] |

| Boiling Point | No experimental data available. The related compound, 3-chloropyrazine-2-carbonitrile, has a predicted boiling point of 264.1±35.0 °C. | [6] |

| Solubility | No specific data available. The related compound, 3-chloropyrazine-2-carbonitrile, has low solubility in water and many organic solvents. | [8] |

Synthesis and Purification

Adapted Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the synthesis of related compounds and should be optimized for specific laboratory conditions.

1. Starting Materials:

-

2,3-dichloropyrazine

-

Acetonitrile

-

A suitable base (e.g., sodium hydride, lithium diisopropylamide)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

2. Reaction Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloropyrazine in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a deprotonated acetonitrile (prepared by reacting acetonitrile with a strong base like sodium hydride) to the cooled solution of 2,3-dichloropyrazine.

-

Allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature.

3. Work-up and Purification:

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.[6][7]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrazine ring protons and the methylene protons of the acetonitrile group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring, the nitrile carbon, and the methylene carbon. |

| IR Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2242 cm⁻¹), as well as bands for C-H and C=N stretching of the pyrazine ring.[6][7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6][7] |

Role in Drug Discovery and Development

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties.[9][10][11] They are key components in several clinically approved drugs.[2][12] this compound, as a functionalized pyrazine, serves as a versatile building block for the synthesis of novel drug candidates.[1][13]

The pyrazine scaffold can be strategically modified to interact with various biological targets, such as protein kinases, making these derivatives promising candidates for the development of targeted therapies.[14]

Caption: Role of Pyrazine Building Blocks in Drug Discovery.

The diagram above illustrates a simplified workflow in drug discovery, highlighting the role of this compound as a starting building block. Through various chemical modifications, a diverse library of pyrazine derivatives can be generated. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent structure-activity relationship (SAR) studies help in optimizing these hits to develop potent and selective lead compounds for further preclinical and clinical development.

Experimental Workflows

The synthesis and purification of this compound involves a series of standard laboratory procedures. The following diagram outlines a typical experimental workflow.

Caption: General Synthetic Workflow.

References

- 1. 2-(6-Chloropyrazin-2-yl)acetonitrile (1378332-54-7) for sale [vulcanchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]

- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

Synthesis Pathway for 2-(3-Chloropyrazin-2-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2-(3-Chloropyrazin-2-yl)acetonitrile, a valuable building block in medicinal chemistry. Due to the absence of a comprehensively documented synthesis in publicly available literature, this guide presents a logical and chemically sound two-step approach. The proposed pathway commences with the free-radical side-chain chlorination of 2-chloro-3-methylpyrazine to yield the key intermediate, 2-chloro-3-(chloromethyl)pyrazine. This is followed by a nucleophilic substitution with a cyanide salt to afford the target compound. This document provides detailed, analogous experimental protocols, quantitative data from related transformations, and a visual representation of the synthetic pathway to aid researchers in the practical execution of this synthesis.

Introduction

This compound (CAS No. 914360-88-6) is a substituted pyrazine derivative of significant interest in drug discovery and development. The pyrazine core is a common scaffold in numerous biologically active compounds, and the presence of both a reactive chlorine atom and a versatile acetonitrile group makes this molecule an attractive starting material for the synthesis of more complex heterocyclic systems. The distinct substitution pattern, particularly the position of the chlorine atom at the 3-position, significantly influences the molecule's electronic properties and reactivity, distinguishing it from its isomers such as 2-(6-Chloropyrazin-2-yl)acetonitrile.[1] This guide details a feasible and efficient synthetic route to obtain this compound for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-chloro-3-methylpyrazine.

Step 1: Side-Chain Chlorination of 2-chloro-3-methylpyrazine

The initial step involves the selective chlorination of the methyl group of 2-chloro-3-methylpyrazine to form the crucial intermediate, 2-chloro-3-(chloromethyl)pyrazine. This transformation is typically achieved via a free-radical mechanism, often initiated by UV light or a radical initiator in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas.

Step 2: Cyanation of 2-chloro-3-(chloromethyl)pyrazine

The second step is the conversion of the newly installed chloromethyl group to an acetonitrile functionality. This is a classic nucleophilic substitution reaction where the chloride is displaced by a cyanide anion, typically from sodium or potassium cyanide, in a suitable polar aprotic solvent.

Experimental Protocols

The following protocols are based on established methods for analogous transformations and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 2-chloro-3-(chloromethyl)pyrazine

This protocol is adapted from the side-chain chlorination of substituted methylpyridines, a chemically similar transformation.

Materials:

-

2-chloro-3-methylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyrazine (1 equivalent) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-chloro-3-(chloromethyl)pyrazine.

Step 2: Synthesis of this compound

This protocol is based on the standard procedure for the cyanation of benzylic halides.

Materials:

-

2-chloro-3-(chloromethyl)pyrazine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-(chloromethyl)pyrazine (1 equivalent) in DMSO or DMF.

-

Add sodium cyanide (1.2 equivalents) in one portion.

-

Heat the reaction mixture to 50-70°C and stir until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

While specific quantitative data for the proposed synthesis is not available in the literature, the following table presents typical yields and conditions for the analogous reactions upon which the protocols are based.

| Step | Reaction Type | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Radical Chlorination | 2-Chloro-5-methylpyridine | NCS, AIBN | CCl₄ | 77 (Reflux) | 4-8 | 60-80 |

| 2 | Nucleophilic Cyanation | Benzyl Chloride | NaCN | DMSO | 60 | 2-4 | 85-95 |

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and the logical workflow.

References

2-(3-Chloropyrazin-2-yl)acetonitrile molecular structure and weight

An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a pyrazine derivative characterized by a chloro substituent at the 3-position and an acetonitrile group at the 2-position of the pyrazine ring.

Chemical Structure

The chemical structure is represented by the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃ | [1][2][3] |

| Molecular Weight | 153.57 g/mol | [1][4] |

| CAS Number | 914360-88-6 | [1][2][4] |

| Appearance | White to Yellow Solid | [5] |

| SMILES | C1=CN=C(C(=N1)CC#N)Cl | [3] |

| InChI | InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 | [3] |

| InChIKey | QYOUXNLAVKGTBD-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 153.00937 Da | [3] |

| Predicted XlogP | 0.4 | [3] |

Structural Isomerism

It is important to distinguish this compound from its structural isomer, 2-(6-Chloropyrazin-2-yl)acetonitrile. While both share the same molecular formula and weight, the position of the chlorine atom on the pyrazine ring differs, which can significantly impact their chemical reactivity and biological activity.[4]

Caption: Structural relationship between positional isomers.

Potential Synthesis Protocol

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical adaptation based on the synthesis of a similar compound and has not been experimentally validated for this compound.

-

Reaction Setup: In a reaction vessel, dissolve pyrazine-2-acetonitrile in a suitable solvent such as toluene, with the addition of a catalyst like DMF.

-

Chlorination: Cool the mixture in an ice bath. Slowly add a chlorinating agent, such as sulfuryl chloride, to the solution over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir in the ice bath for approximately 30 minutes, then warm to room temperature and continue stirring for several hours.

-

Work-up: Quench the reaction with ice water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Neutralization and Extraction: Combine the organic layers and neutralize with a weak base, such as sodium bicarbonate. Wash the combined organic layers with water.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography.

Biological Activity Context

While specific biological activities of this compound are not detailed in the provided search results, pyrazine derivatives are known to exhibit a wide range of pharmacological activities. These include antibacterial, antifungal, anti-cancer, and diuretic properties.[8] Furthermore, derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potent acetylcholinesterase inhibitors, which are a therapeutic target in Alzheimer's disease.[8] This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 4. 2-(6-Chloropyrazin-2-yl)acetonitrile (1378332-54-7) for sale [vulcanchem.com]

- 5. This compound [allbiopharm.com]

- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(3-Chloropyrazin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 2-(3-Chloropyrazin-2-yl)acetonitrile. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols, and the expected spectral characteristics based on its chemical structure. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 914360-88-6 | [1][2] |

| Molecular Formula | C₆H₄ClN₃ | [1][2][3] |

| Molecular Weight | 153.57 g/mol | [1][2][3] |

| Appearance | White to Yellow Solid | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.01665 |

| [M+Na]⁺ | 175.99859 |

| [M-H]⁻ | 152.00209 |

| [M+NH₄]⁺ | 171.04319 |

| [M+K]⁺ | 191.97253 |

| [M]⁺ | 153.00882 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for this compound are not available in the public domain. However, based on the chemical structure, the expected chemical shifts (δ) in ppm for both ¹H and ¹³C NMR are outlined below. These predictions are based on typical values for similar chemical environments.

¹H NMR (Proton NMR) - Predicted Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazine-H | 8.0 - 9.0 | Doublet | 1H |

| Pyrazine-H | 8.0 - 9.0 | Doublet | 1H |

| -CH₂- | 3.5 - 4.5 | Singlet | 2H |

¹³C NMR (Carbon-13 NMR) - Predicted Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazine-C (C-Cl) | 145 - 155 |

| Pyrazine-C (C-CH₂CN) | 140 - 150 |

| Pyrazine-CH | 140 - 150 |

| Pyrazine-CH | 140 - 150 |

| -CH₂- | 20 - 30 |

| -C≡N | 115 - 125 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C=N Stretch | 1500 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the compound in a suitable IR-transparent solvent (e.g., chloroform, methylene chloride).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive spectra for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Chloropyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(3-chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiviral agent Favipiravir. This document details the starting materials, experimental protocols, and quantitative data for the most common synthetic pathways, offering a valuable resource for researchers in organic synthesis and drug development.

Executive Summary

The synthesis of this compound can be achieved through several distinct pathways, primarily utilizing one of three key starting materials: 2-aminopyrazine, pyrazine-2-carbonitrile, or 3-hydroxypyrazine-2-carboxamide. Each route presents its own set of advantages and challenges in terms of step count, reagent availability, reaction conditions, and overall yield. This guide will explore the detailed methodologies for each approach, present quantitative data in a comparative format, and provide visual representations of the synthetic pathways to aid in understanding and practical application.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to this compound, providing a clear comparison of yields and reaction conditions.

Table 1: Synthesis from 2-Aminopyrazine (Multi-Step)

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 4 | ~78 |

| 2 | Cyanation | KCN, Pd(PPh₃)₄ | DMF | 80 | 12 | ~85 |

| 3 | Sandmeyer Reaction | NaNO₂, HCl, CuCl | Water/Acetonitrile | 0 to rt | 2 | ~75 |

Table 2: Synthesis from Pyrazine-2-carbonitrile

| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Toluene, DMF | 0 to rt | 5.5 | 51 |

Table 3: Synthesis from 3-Hydroxypyrazine-2-carboxamide

| Reaction | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| Chlorination/Dehydration | Phosphorus oxychloride (POCl₃), Diisopropylethylamine (DIPEA) | Chlorobenzene | 0 to 90 | Overnight | 79 |

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental methodologies for each of the primary synthetic routes.

Synthesis from 2-Aminopyrazine

This pathway involves a multi-step sequence that includes chlorination, cyanation, and a final Sandmeyer reaction to introduce the chloro and cyano functionalities at the desired positions.

Synthesis from 2-Aminopyrazine

Step 1: Synthesis of 2-Amino-5-chloropyrazine

-

To a solution of 2-aminopyrazine in acetonitrile, add N-Chlorosuccinimide (NCS).

-

Reflux the mixture for 4 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-5-chloropyrazine.

Step 2: Synthesis of 2-Amino-5-cyanopyrazine

-

In a reaction vessel, combine 2-amino-5-chloropyrazine, potassium cyanide (KCN), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF).

-

Heat the mixture at 80°C for 12 hours.

-

The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 2-amino-5-cyanopyrazine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

-

Dissolve 2-amino-5-cyanopyrazine in a mixture of aqueous hydrochloric acid and acetonitrile and cool to 0°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C.

-

After stirring for 30 minutes, add a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields this compound.

Synthesis from Pyrazine-2-carbonitrile

This method provides a more direct, one-step approach to the target molecule through a chlorination reaction.

Synthesis from Pyrazine-2-carbonitrile

Experimental Protocol:

-

To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL), slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes while maintaining the temperature at 0°C in an ice bath.[1]

-

Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 5 hours.[1]

-

After the reaction is complete, decant the toluene layer. The residual reddish oil is extracted three times with diethyl ether.[1]

-

Combine the toluene and ether layers and quench with ice water, followed by cooling in an ice bath.[1]

-

Neutralize the combined organic layers with solid NaHCO₃, separate the layers, and extract the aqueous layer again with diethyl ether.[1]

-

Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.[1]

-

Filter and evaporate the solvent under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 100% dichloromethane) to afford 3-chloropyrazine-2-carbonitrile (4.7 g, 51% yield) as a white powder.[1]

Synthesis from 3-Hydroxypyrazine-2-carboxamide

This route involves a simultaneous chlorination and dehydration of the starting material to yield the desired nitrile.

Synthesis from 3-Hydroxypyrazine-2-carboxamide

Experimental Protocol:

-

At 0°C, to a solution of 3-hydroxypyrazine-2-carboxamide (5g, 37mmol) in chlorobenzene (20 mL), add phosphorus oxychloride (2mL, 40mmol) and diisopropylethylamine (3.5mL, 80mmol) dropwise.[1]

-

After the addition, stir the reaction mixture overnight at 90°C.[1]

-

Concentrate the reaction solution under reduced pressure. Dilute the residue with 20 mL of water and extract three times with 20 mL of ethyl acetate.[1]

-

Dry the combined organic phases over anhydrous sodium sulfate and then concentrate under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography (eluent: PE / EtOAc (V/V) = 10/1) to give the title compound as a white solid (4.5g, 79% yield).[1]

Conclusion

This technical guide has outlined three primary synthetic routes to this compound, a crucial intermediate in pharmaceutical synthesis. The choice of starting material and synthetic pathway will depend on factors such as reagent availability, scalability, and desired purity of the final product. The provided experimental protocols and comparative data tables serve as a valuable resource for chemists and researchers in the field, enabling informed decisions for the efficient synthesis of this important compound.

References

An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antiviral drug Favipiravir. This document consolidates available data on its synthesis, characterization, and reactivity profile, offering valuable insights for researchers and professionals in drug development and medicinal chemistry. While specific experimental data for the title compound is limited in publicly accessible literature, this guide draws upon data from closely related analogues to provide a robust understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chloro group at the 3-position and an acetonitrile group at the 2-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 914360-88-6 | [1] |

| Molecular Formula | C₆H₄ClN₃ | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| Appearance | White to Yellow Solid | [3] |

| Purity | ≥95% or ≥97% (as commercially available) | [3][4] |

| Predicted logP | 0.4 | [2] |

| Monoisotopic Mass | 153.00937 Da | [2] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrazine ring, further activated by the electron-withdrawing chloro and cyano substituents, and the nucleophilic character of the methylene group of the acetonitrile moiety.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles. The reactivity of chlorodiazines in SNAr reactions is well-documented. The order of reactivity is generally influenced by the position of the chlorine atom and the nature of the nucleophile. For chloropyrazines, the presence of two nitrogen atoms in the ring significantly activates the halogen for substitution compared to chlorobenzene.

Logical Relationship for SNAr Reactivity:

Caption: Logical diagram illustrating the factors influencing the SNAr reactivity of the chloropyrazine core.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. This reactivity is fundamental to the synthesis of various derivatives where the pyrazine core is further functionalized. For instance, in the synthesis of Favipiravir, a related intermediate, 3,6-dichloropyrazine-2-carbonitrile, undergoes nucleophilic substitution with fluoride ions.[5]

Reactions of the Acetonitrile Moiety

The acetonitrile group offers several avenues for chemical transformation:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This reaction is a common transformation in the synthesis of pyrazinamide-based drugs.[6] The hydrolysis typically proceeds via protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the nitrile carbon occurs.

-

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl-pyrazine derivatives.

-

α-Alkylation: The methylene protons of the acetonitrile group are acidic and can be deprotonated by a suitable base (e.g., KOtBu) to form a carbanion. This carbanion can then react with electrophiles, such as alkyl halides or aldehydes, to form α-substituted derivatives.[7]

Stability

However, the presence of the chloro and nitrile functional groups may influence its stability profile:

-

pH: Under strongly acidic or basic conditions, hydrolysis of the nitrile group may occur, as discussed in the reactivity section. The stability of the C-Cl bond may also be affected by pH, particularly in the presence of nucleophiles.

-

Temperature: While many pyrazines are thermally stable, elevated temperatures can promote decomposition or unwanted side reactions.

-

Light: As with many organic compounds, prolonged exposure to UV light may lead to degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the reviewed literature. However, a protocol for the synthesis of the closely related and commercially available intermediate, 3-chloropyrazine-2-carbonitrile, can provide a valuable reference.

Synthesis of 3-Chloropyrazine-2-carbonitrile (Analogous Procedure)

This procedure describes the synthesis of 3-chloropyrazine-2-carbonitrile from 2-cyanopyrazine.[8]

Reaction Scheme:

Reagents and Equipment:

-

Pyrazine-2-carbonitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Dichloromethane (eluent)

Procedure:

-

A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is prepared in a flask.

-

The reaction mixture is cooled in an ice bath.

-

Sulfuryl chloride (21.2 mL, 260.8 mmol) is slowly added to the solution over 10 minutes.

-

The mixture is stirred in the ice bath for 30 minutes.

-

The reaction is then allowed to warm to room temperature and stirred for an additional 5 hours.

-

The toluene layer is decanted, and the residual oily material is extracted three times with diethyl ether.

-

The combined organic layers (toluene and ether) are quenched with ice water and cooled.

-

The organic layers are neutralized with solid NaHCO₃, washed with water, and dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using 100% dichloromethane as the eluent to afford 3-chloropyrazine-2-carbonitrile as a white powder.

Expected Yield: Approximately 51%.[8]

Workflow for Analogous Synthesis:

Caption: Workflow for the synthesis of 3-chloropyrazine-2-carbonitrile.

Spectroscopic Data (Analogous Compound: 3-Chloropyrazine-2-carbonitrile)

No experimentally determined spectroscopic data for this compound has been identified in the reviewed literature. The following data for the isomeric 3-chloropyrazine-2-carbonitrile is provided for reference.[8]

| Spectroscopic Data for 3-Chloropyrazine-2-carbonitrile | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.67, 147.97, 144.26, 129.87, 114.66 |

| IR (KBr, cm⁻¹) | 3088 (νCHar), 2242 (νCN), 1377 (νC=C), 1087 (νC-N) |

| MS (ESI, m/z) | 140.3 [M+H]⁺, 142.3 [M+H+2]⁺ |

For this compound, one would expect a singlet for the methylene protons (-CH₂CN) in the ¹H NMR spectrum, and characteristic signals for the pyrazine ring protons. The ¹³C NMR would show a signal for the nitrile carbon and the methylene carbon, in addition to the pyrazine ring carbons. The IR spectrum should exhibit a characteristic nitrile stretch (νCN) around 2250 cm⁻¹. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for a monochlorinated compound. Predicted mass spectral data from PubChem includes a [M+H]⁺ peak at m/z 154.01665.[2]

Application in Drug Development: The Case of Favipiravir

This compound and its derivatives are crucial intermediates in the synthesis of Favipiravir, a broad-spectrum antiviral agent.[5][9][10] The mechanism of action of Favipiravir illustrates the therapeutic potential of this class of pyrazine derivatives.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By mimicking a purine nucleotide, it is incorporated into the growing viral RNA strand, leading to chain termination and lethal mutagenesis, thereby inhibiting viral replication.

Signaling Pathway of Favipiravir Action:

Caption: Mechanism of action of Favipiravir as an inhibitor of viral RNA-dependent RNA polymerase.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of bioactive molecules. Its reactivity is characterized by the susceptibility of the chloro group to nucleophilic substitution and the diverse chemical transformations possible at the acetonitrile moiety. While a comprehensive experimental dataset for this specific compound is not widely available, analogies to closely related structures provide a solid foundation for understanding its chemical behavior. Further research into the specific reaction kinetics, stability profile, and detailed synthetic routes for this compound would be highly beneficial for its broader application in medicinal chemistry and drug discovery. The successful development of Favipiravir underscores the importance of pyrazine-based intermediates in the ongoing search for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Structural Characterization of 2-(3-Chloropyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive guide to the structural characterization of 2-(3-Chloropyrazin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental spectra for this compound are not widely published, this document outlines the standard analytical methodologies and presents predicted data based on its known chemical structure and data from analogous compounds. This guide serves as a foundational resource for researchers undertaking the synthesis, identification, and quality control of this compound, detailing protocols for Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Introduction

This compound belongs to the pyrazine class of heterocyclic compounds, which are recognized for their diverse biological activities and applications as building blocks in the development of pharmaceuticals and agrochemicals.[1] The molecule features a pyrazine ring substituted with a chlorine atom and an acetonitrile group. The precise arrangement of these functional groups is critical to its reactivity and potential biological function. Accurate structural confirmation is therefore the first crucial step in any research or development endeavor involving this compound.

This guide details the expected outcomes and standard protocols for a multi-technique approach to structural elucidation.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 914360-88-6 | [2][3] |

| Molecular Formula | C₆H₄ClN₃ | [2][4] |

| Molecular Weight | 153.57 g/mol | [2] |

| Monoisotopic Mass | 153.00937 Da | [4] |

| IUPAC Name | This compound | [4] |

| Physical Appearance | White to Yellow Solid | N/A |

| SMILES | C1=CN=C(C(=N1)CC#N)Cl | [4] |

| InChIKey | QYOUXNLAVKGTBD-UHFFFAOYSA-N | [4] |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula by providing a highly accurate mass measurement. The data presented below is predicted for various common adducts.[4]

Data Presentation: Predicted Mass-to-Charge Ratios

| Adduct | Predicted m/z |

| [M]⁺ | 153.00882 |

| [M+H]⁺ | 154.01665 |

| [M+Na]⁺ | 175.99859 |

| [M+K]⁺ | 191.97253 |

| [M+NH₄]⁺ | 171.04319 |

| [M-H]⁻ | 152.00209 |

| Data sourced from PubChem CID 13879169.[4] |

The presence of a chlorine atom should result in a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the molecular ion peak, which is a key signature for verification.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5–4.5 kV

-

Cone Voltage: 20–40 V

-

Source Temperature: 120–150 °C

-

Desolvation Gas (N₂): Flow rate of 500–800 L/hr at a temperature of 300–400 °C.

-

-

Data Acquisition: Acquire spectra in a mass range of m/z 50–500. Perform analysis in both positive and negative ion modes to observe different adducts.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its corresponding isotopic distribution. Compare the exact mass with the theoretical mass calculated for the formula C₆H₄ClN₃.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H (-CH₂-) | Stretching | 2960–2850 |

| Nitrile (C≡N) | Stretching | 2260–2240[5][6] |

| Aromatic C=N / C=C | Ring Stretching | 1600–1450 |

| Methylene (-CH₂-) | Scissoring | ~1465 |

| C-Cl | Stretching | 800-600 |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Acquisition: Scan the mid-IR range from 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Analysis: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber. Identify characteristic peaks and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| Pyrazine H-5/H-6 | Doublet | 8.5 - 8.8 | 2H |

| Methylene (-CH₂-) | Singlet | 4.0 - 4.3 | 2H |

| Predicted for CDCl₃ or DMSO-d₆ solvent. Chemical shifts are estimates based on similar heterocyclic systems. |

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C=N | 150 - 155 |

| Pyrazine C-Cl | 148 - 152 |

| Pyrazine C-H | 142 - 146 |

| Nitrile (-C≡N) | 115 - 120[7][8] |

| Methylene (-CH₂-) | 25 - 30 |

| Predicted for CDCl₃ or DMSO-d₆ solvent. Assignments are tentative. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

-

Instrumentation: Utilize a high-field NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) due to lower natural abundance, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

-

Advanced Experiments: If necessary, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to unambiguously assign all signals and confirm the connectivity.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. This technique is contingent on the ability to grow a high-quality single crystal.

While no public crystal structure for this compound has been identified, the following protocol outlines the general procedure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[10] Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A range of solvents and solvent mixtures should be screened.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Instrumentation: Use a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

-

Data Collection:

-

Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

-

Determine the unit cell parameters and the crystal lattice system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[10]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges.

-

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, confirming the molecular constitution and conformation.

Visualized Workflows and Relationships

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the complete structural characterization of a synthesized chemical compound like this compound.

References

- 1. 2-(6-Chloropyrazin-2-yl)acetonitrile (1378332-54-7) for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 6. Acetonitrile [webbook.nist.gov]

- 7. nmrs.io [nmrs.io]

- 8. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Emergence of Pyrazine-Based Acetonitriles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of pyrazine-based acetonitriles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activity, and mechanisms of action, with a focus on their application in drug development. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.

Discovery and Historical Context

The history of pyrazine-based acetonitriles is intrinsically linked to the broader exploration of pyrazine chemistry. The first synthesis of a pyrazine compound, tetraphenylpyrazine, was reported by Laurent in 1844.[1] However, it was the later elucidation of the pyrazine ring structure and the development of more versatile synthetic methods, such as the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, that paved the way for the exploration of diverse pyrazine derivatives.[2]

The introduction of the acetonitrile (cyanomethyl) group onto the pyrazine scaffold marked a significant step in the development of novel therapeutic agents. The nitrile group is a valuable pharmacophore in drug design, known for its ability to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular elaboration. Early synthetic routes to cyanopyrazines often involved the ammoxidation of methylpyrazines at high temperatures and pressures.[3][4] More contemporary methods utilize palladium-catalyzed cyanation of halopyrazines, offering milder reaction conditions and improved yields.[5]

The true potential of pyrazine-based acetonitriles in drug discovery became evident with the development of compounds like Favipiravir and various kinase inhibitors. These molecules demonstrated that the pyrazine acetonitrile scaffold could be effectively utilized to generate potent and selective therapeutic agents for a range of diseases.

Key Pyrazine-Based Acetonitriles in Drug Development

Favipiravir (T-705): An Antiviral Agent

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral drug that acts as an inhibitor of RNA-dependent RNA polymerase (RdRp).[6] While not an acetonitrile itself, its synthesis critically involves a pyrazine carbonitrile intermediate, 3,6-dichloropyrazine-2-carbonitrile.[7] First synthesized in 2000, Favipiravir has shown efficacy against a wide range of RNA viruses, including influenza viruses.[8]

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (FVP-RTP). FVP-RTP acts as a purine nucleotide analog and is incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation can lead to either chain termination or lethal mutagenesis, where the high rate of mutations in the viral genome results in non-viable viral progeny.[6][9]

Pyrazolo[1,5-a]pyrazine Janus Kinase (JAK) Inhibitors

A series of pyrazolo[1,5-a]pyrazine derivatives bearing a cyano group have been identified as potent and selective inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a crucial regulator of immune responses and cell proliferation, and its dysregulation is implicated in various autoimmune diseases and cancers.[10]

Mechanism of Action: These pyrazine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinase domain. This binding prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of pro-inflammatory and proliferative genes.[10]

Data Presentation

Antiviral Activity of Favipiravir

The following table summarizes the 50% effective concentrations (EC₅₀) of Favipiravir against various influenza virus strains in cell culture.

| Virus Strain | EC₅₀ (μg/mL) | Reference |

| Influenza A (H1N1) | 0.014 - 0.55 | [11][12] |

| Oseltamivir-resistant Influenza A | 0.014 - 0.55 | [11] |

| Influenza B | 0.014 - 0.55 | [11] |

| Influenza C | 0.014 - 0.55 | [11] |

| Avian Influenza A (H5N1) | 0.03 - 3.53 | [8] |

| 2009 Pandemic A (H1N1) | 0.19 - 22.48 | [8][13] |

Kinase Inhibitory Activity of a Pyrazolo[1,5-a]pyrazine Derivative

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of a representative pyrazolo[1,5-a]pyrazine derivative against different JAK isoforms.

| Kinase Target | IC₅₀ (nM) |

| JAK1 | 3 |

| JAK2 | 8.5 |

| TYK2 | 7.7 |

| JAK3 | 629.6 |

Experimental Protocols

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes the synthesis of a key intermediate in the preparation of Favipiravir, starting from 2-aminopyrazine.[5]

Materials:

-

2-Aminopyrazine

-

Titanium tetrachloride (TiCl₄)

-

tert-Butyl nitrite

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminopyrazine (10 mmol) in acetonitrile, add TiCl₄ (10 mmol) and tert-butyl nitrite (31 mmol).

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete (monitored by TLC), quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,6-dichloropyrazine-2-carbonitrile.

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against a specific JAK isoform using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[14]

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound dissolved in 100% DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

Procedure:

-

Compound Plating: Serially dilute the test compound in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the assay plates. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

-

Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Generation: Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mandatory Visualizations

References

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 4. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.unica.it [web.unica.it]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Technical Guide: Solubility of 2-(3-Chloropyrazin-2-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-(3-Chloropyrazin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. However, qualitative information derived from synthetic and purification procedures provides valuable insights into its solubility characteristics. This guide summarizes the available qualitative data, presents a detailed experimental protocol for determining solubility, and offers a general overview of the principles governing the solubility of related heterocyclic compounds.

Introduction

This compound (CAS No. 914360-88-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyrazine ring, suggests a degree of polarity that influences its interaction with various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification, formulation development, and conducting biological assays.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mol/L, or mole fraction) for this compound in common organic solvents has not been published. The following table reflects this data gap.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction Solubility (x) |

| Methanol | Not Available | Not Available | Not Available |

| Ethanol | Not Available | Not Available | Not Available |

| Isopropanol | Not Available | Not Available | Not Available |

| Acetone | Not Available | Not Available | Not Available |

| Acetonitrile | Not Available | Not Available | Not Available |

| Ethyl Acetate | Not Available | Not Available | Not Available |

| Dichloromethane | Not Available | Not Available | Not Available |

| Toluene | Not Available | Not Available | Not Available |

| Hexane | Not Available | Not Available | Not Available |

Qualitative Solubility Insights from Synthetic Procedures

Qualitative information regarding the solubility of this compound can be inferred from documented synthesis and purification methods for pyrazine derivatives.

-

Recrystallization: Ethanol is often employed as a solvent for the recrystallization of pyrazine derivatives. This process involves dissolving the compound in hot ethanol and allowing it to crystallize upon cooling. This indicates that this compound is likely to have significantly higher solubility in hot ethanol compared to cold ethanol.

-

Chromatography: Mixtures of hexane and ethyl acetate are commonly used as eluents in the column chromatographic purification of pyrazines. The ability to elute the compound from a silica gel column with such mixtures suggests that it possesses some solubility in these less polar solvent systems. The specific ratio of hexane to ethyl acetate required would provide further clues about its relative polarity and solubility.

-

Water Solubility: Safety Data Sheets for this compound explicitly state that water solubility data is not available. Given the organic nature of the molecule, it is expected to have low solubility in water.

Based on these observations, a general solubility profile can be hypothesized:

-

Good solubility: In polar protic solvents like ethanol and methanol, especially at elevated temperatures.

-

Moderate solubility: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

-

Lower solubility: In non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Saturated solutions of the compound in the chosen solvent

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step must be performed quickly to prevent temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

-

The solubility can also be expressed in other units such as mol/L or as a mole fraction.

-